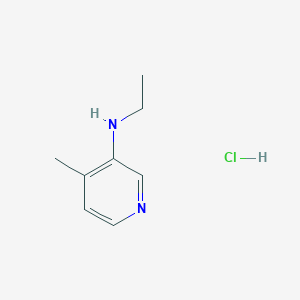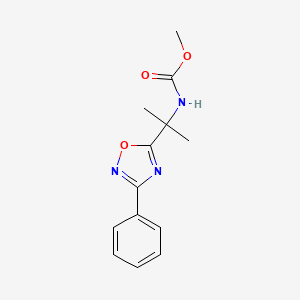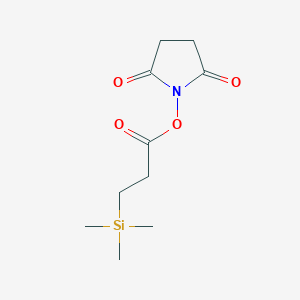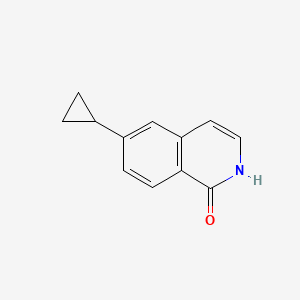
threo-5,6-Dodecanediol
Descripción general
Descripción
Threo-5,6-Dodecanediol is a chemical compound with the molecular formula C12H26O2 . It has a molecular weight of 202.34 . The IUPAC name for this compound is (5S,6S)-5,6-dodecanediol .
Molecular Structure Analysis
The molecular structure of threo-5,6-Dodecanediol is represented by the formula C12H26O2 . This indicates that the molecule consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Threo-5,6-Dodecanediol is a solid at 20 degrees Celsius . It has a molecular weight of 202.34 and a melting point of 47 degrees Celsius .Aplicaciones Científicas De Investigación
Biotransformation and Enzymatic Catalysis
- A study by Olmedo et al. (2016) explored the terminal oxygenation of n-alkanes by a fungal peroxygenase, leading to the production of carboxylic acids, indicating potential pathways for the synthesis or modification of compounds similar to threo-5,6-Dodecanediol (Olmedo et al., 2016).
- Park et al. (2022) engineered CYP153A33 from Marinobacter aquaeolei to enhance ω-specific hydroxylation activity, facilitating the biosynthesis of α,ω-dodecanediol from fatty derivatives. This highlights the potential for enzymatic synthesis of threo-5,6-Dodecanediol and related diols (Park et al., 2022).
Material Science and Nanotechnology
- Turo and Macdonald (2014) discussed the use of thiol ligands, such as dodecanethiol, in nanocrystal synthesis, which could be relevant for the surface modification or stabilization of nanoparticles with threo-5,6-Dodecanediol or related compounds (Turo & Macdonald, 2014).
Organic Synthesis and Chemical Modifications
- Garbe and Tressl (2004) investigated the metabolism of deuterated threo-dihydroxy fatty acids in yeast, leading to the formation of dihydroxy dodecanoic acids and lactones. This study provides insights into the metabolic pathways that could involve or produce threo-5,6-Dodecanediol (Garbe & Tressl, 2004).
- Nishide and Node (2004) developed odorless sulfur reagents, including 1-dodecanethiol, for various organic reactions. This research may offer methods for odorless synthesis or modification of threo-5,6-Dodecanediol-related compounds (Nishide & Node, 2004).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . It is also recommended to avoid dust formation and ensure adequate ventilation .
Propiedades
IUPAC Name |
(5S,6S)-dodecane-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLYTQSCHUMMSR-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(CCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@H](CCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)
